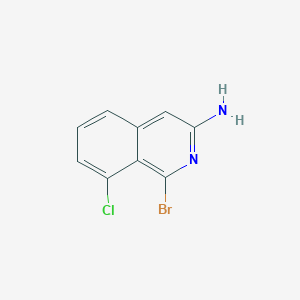

1-Bromo-8-chloroisoquinolin-3-amine

Description

Significance of Halogenated Aminoisoquinoline Scaffolds in Advanced Organic Chemistry

The isoquinoline (B145761) framework is considered a "privileged scaffold" in medicinal chemistry, meaning it is a recurring motif in a multitude of biologically active compounds and marketed drugs. nih.govrsc.org These structures are known to exhibit a wide array of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and analgesic properties. researchgate.netamerigoscientific.com

The introduction of halogen atoms onto this scaffold significantly modulates its chemical and biological properties. Halogens can:

Influence Physicochemical Properties : Affect lipophilicity, pKa, and metabolic stability, which are critical parameters in drug design.

Serve as Synthetic Handles : Act as leaving groups in cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. The differential reactivity between bromine and chlorine is particularly useful for sequential, site-selective modifications. nih.gov

Engage in Halogen Bonding : Act as halogen bond donors, a specific and directional non-covalent interaction that can be exploited in designing ligands for biological targets like proteins and enzymes.

The amino group at the 3-position further enhances the scaffold's utility by providing a site for hydrogen bonding, salt formation, and further derivatization into amides, sulfonamides, or Schiff bases, expanding the chemical space available for exploration. acs.orgnih.gov Consequently, the halogenated aminoisoquinoline scaffold is a powerful template for developing new therapeutic agents and functional materials. nih.gov

Overview of Foundational Research Directions for 1-Bromo-8-chloroisoquinolin-3-amine

Foundational research on a molecule like this compound logically focuses on leveraging its distinct reactive sites for molecular diversification. The primary research directions are dictated by the unique reactivity of its functional groups.

Regioselective Cross-Coupling Reactions : The most prominent research application for this compound is as an electrophilic partner in transition metal-catalyzed cross-coupling reactions. Due to the general reactivity trend in palladium catalysis (C-I > C-Br > C-Cl > C-OTf), the C1-Br bond is significantly more susceptible to oxidative addition than the C8-Cl bond. This intrinsic difference allows for selective functionalization at the C1 position while leaving the C8 position available for a subsequent, distinct transformation under different catalytic conditions. This enables the programmed, stepwise synthesis of highly complex, unsymmetrical isoquinoline derivatives. nih.gov

Derivatization of the Amino Group : The 3-amino group serves as a nucleophilic center and a key point for modification. Research can be directed toward its acylation to form amides, reaction with aldehydes or ketones to form imines, or its use as a directing group for further substitutions on the isoquinoline ring. nih.govrsc.org

Exploration of Combined Transformations : Advanced synthetic strategies would involve combining these approaches, such as performing a Suzuki or Sonogashira coupling at the C1-position, followed by N-acylation at the C3-amino group, and finally a Buchwald-Hartwig amination at the C8-chloro position.

These research avenues position this compound as a valuable starting material for creating libraries of novel compounds for screening in drug discovery and materials science.

Hierarchical Organization of Scholarly Inquiry Related to the Chemical Compound

The scientific investigation into a specialized chemical like this compound follows a well-defined hierarchy, progressing from its creation to its ultimate application.

Primary Research: Synthesis of the Scaffold The initial and most fundamental level of inquiry is the development of an efficient and scalable synthesis for the molecule itself. While modern catalytic methods are continuously being developed, classic named reactions remain relevant for constructing the core isoquinoline ring system. nih.govharvard.edu A plausible, albeit unconfirmed, synthetic pathway could involve:

Starting with a pre-functionalized benzene (B151609) derivative.

Constructing the isoquinoline ring using methods like the Bischler-Napieralski or Pomeranz-Fritsch synthesis.

Regioselective introduction of the bromo, chloro, and amino functionalities at the appropriate stages.

Secondary Research: Elucidation of Reactivity and Derivatization Once the compound is accessible, the next tier of research involves a systematic exploration of its chemical reactivity. This includes establishing optimal conditions for selective reactions at each functional site. A key aspect of this research is demonstrating the differential reactivity of the C-Br versus the C-Cl bond in cross-coupling reactions. The table below illustrates this principle using data from analogous di-halogenated systems, where selective reactions are achieved by tuning catalysts, ligands, and conditions. nih.gov

Table 1: Illustrative Regioselective Suzuki Coupling of a Dihaloarene This table demonstrates the principle of selective cross-coupling based on a model dihaloarene substrate, illustrating the type of reactivity expected for this compound.

| Entry | Electrophile | Nucleophile | Catalyst/Ligand | Product (Yield) |

|---|---|---|---|---|

| 1 | 1-Bromo-4-chlorobenzene | Phenylboronic acid | Pd(OAc)₂ / SPhos | 4-Chloro-1,1'-biphenyl (95%) |

Tertiary Research: Application-Oriented Synthesis and Evaluation The final level of inquiry uses the knowledge from the primary and secondary stages to design and synthesize novel molecules with specific functions. Based on the established biological importance of the aminoisoquinoline scaffold, derivatives of this compound would be prime candidates for evaluation as therapeutic agents. researchgate.netamerigoscientific.com For example, they could be used to synthesize targeted libraries of potential kinase inhibitors, a class of drugs where isoquinoline motifs are common. This stage involves iterative cycles of design, synthesis, and biological testing to establish structure-activity relationships (SAR).

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H6BrClN2 |

|---|---|

Molecular Weight |

257.51 g/mol |

IUPAC Name |

1-bromo-8-chloroisoquinolin-3-amine |

InChI |

InChI=1S/C9H6BrClN2/c10-9-8-5(4-7(12)13-9)2-1-3-6(8)11/h1-4H,(H2,12,13) |

InChI Key |

PXYCNOKVEHZWCH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=CC(=NC(=C2C(=C1)Cl)Br)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Bromo 8 Chloroisoquinolin 3 Amine

Strategies for Isoquinoline (B145761) Core Construction with Pre-functionalization

The assembly of the 1-bromo-8-chloroisoquinoline (B573170) backbone necessitates the use of starting materials that already contain the requisite halogen substituents on the benzene (B151609) ring. The primary strategies involve the cyclization of substituted phenethylamines or benzaldehydes.

Classic named reactions remain fundamental in heterocyclic synthesis, and their adaptation to halogenated substrates is crucial for producing molecules like 1-bromo-8-chloroisoquinolin-3-amine.

The Bischler-Napieralski reaction is a robust method for synthesizing 3,4-dihydroisoquinolines through the intramolecular cyclization of a β-arylethylamide. nih.govwikipedia.org The reaction is typically promoted by a dehydrating agent in acidic conditions. wikipedia.orgnrochemistry.com For the synthesis of the target compound's core, a plausible starting material would be an N-acyl derivative of 2-(2-bromo-5-chlorophenyl)ethanamine.

The mechanism proceeds via an electrophilic attack on the electron-rich aromatic ring. Two primary mechanistic pathways are proposed: one involving a dichlorophosphoryl imine-ester intermediate and another proceeding through a nitrilium ion intermediate. wikipedia.orgnrochemistry.com The choice of dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), can influence the reaction conditions and outcomes. wikipedia.orgorganic-chemistry.org

A significant feature of the Bischler-Napieralski reaction is that it initially yields a 3,4-dihydroisoquinoline (B110456). nrochemistry.comorganic-chemistry.org To achieve the fully aromatic isoquinoline system of the target molecule, a subsequent oxidation step is required. This can be accomplished using various oxidizing agents, such as palladium on carbon (Pd/C) or manganese dioxide (MnO₂). While the classic reaction is highly effective for many substitution patterns, the direct installation of the C3-amino group via a standard Bischler-Napieralski approach is non-trivial and would likely require a modified starting material, such as a phenethyl-urea derivative, or a subsequent functionalization step. The successful use of halogenated N-phenethylamides has been noted in modified procedures, highlighting the viability of this route for the halogenated core.

Table 1: Overview of Bischler-Napieralski Reaction Parameters

| Component | Description | Examples |

| Starting Material | A β-arylethylamide, hypothetically N-[2-(2-bromo-5-chlorophenyl)ethyl]acetamide for the target core. | β-phenethylamides, β-phenethylcarbamates wikipedia.org |

| Dehydrating Agent | Strong Lewis acids that facilitate intramolecular cyclization. | POCl₃, P₂O₅, PCl₅, Tf₂O wikipedia.orgnrochemistry.comorganic-chemistry.org |

| Intermediate | A 3,4-dihydroisoquinoline derivative. | 1-Methyl-6-bromo-3-chloro-3,4-dihydroisoquinoline (hypothetical) |

| Final Step | Dehydrogenation to form the aromatic isoquinoline ring. | Oxidation with Pd/C, S, or MnO₂ |

The Pictet-Spengler reaction is another cornerstone of isoquinoline synthesis, involving the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.orgorganicreactions.org This reaction is fundamentally a special case of the Mannich reaction. wikipedia.org To construct the 1-bromo-8-chloroisoquinoline core, the synthesis would commence with 2-(2-bromo-5-chlorophenyl)ethanamine.

The reaction mechanism begins with the formation of a Schiff base from the amine and the carbonyl compound. jk-sci.com Protonation of the Schiff base generates a highly electrophilic iminium ion, which then undergoes intramolecular electrophilic attack on the phenyl ring to form the new six-membered ring. wikipedia.orgquimicaorganica.org

A key outcome of the Pictet-Spengler reaction is the formation of a 1,2,3,4-tetrahydroisoquinoline (B50084). jk-sci.comquimicaorganica.org This necessitates a more extensive dehydrogenation process (aromatization) compared to the dihydroisoquinoline intermediate from the Bischler-Napieralski reaction to yield the final aromatic isoquinoline. The reaction's success is often dependent on the electronic nature of the aromatic ring; electron-donating groups facilitate the cyclization, whereas the electron-withdrawing nature of halogens can require harsher conditions, such as refluxing in strong acids. wikipedia.orgjk-sci.com The direct incorporation of the C3-amino group is not a feature of the standard Pictet-Spengler reaction, which typically uses simple aldehydes or ketones.

Table 2: Overview of Pictet-Spengler Reaction Parameters

| Component | Description | Examples |

| Starting Materials | A β-arylethylamine and a carbonyl compound. | 2-(2-bromo-5-chlorophenyl)ethanamine and formaldehyde (B43269) (hypothetical) |

| Catalyst | Typically a protic or Lewis acid. | HCl, H₂SO₄, Trifluoroacetic acid (TFA) wikipedia.orgjk-sci.com |

| Intermediate | A 1,2,3,4-tetrahydroisoquinoline derivative. | 6-Bromo-3-chloro-1,2,3,4-tetrahydroisoquinoline (hypothetical) |

| Final Step | Aromatization via a two-step oxidation/dehydrogenation. | Requires strong oxidizing conditions. |

The Pomeranz-Fritsch reaction provides a direct route to aromatic isoquinolines, which is a significant advantage over methods that require a separate oxidation step. thermofisher.comwikipedia.org The synthesis involves the acid-catalyzed cyclization of a benzalaminoacetal, which is formed by the condensation of an aromatic aldehyde with a 2,2-dialkoxyethylamine. thermofisher.comwikipedia.org For the target molecule, this would involve using 2-bromo-5-chlorobenzaldehyde (B66733) as a key starting material.

The reaction proceeds in two main stages: first, the formation of the Schiff base (the benzalaminoacetal), followed by the ring closure in the presence of a strong acid like sulfuric acid. organicreactions.org This method is particularly valuable for creating isoquinolines with substitution patterns that are otherwise difficult to obtain. organicreactions.org

A modification known as the Schlittler-Muller modification allows for the synthesis of C1-substituted isoquinolines by condensing a substituted benzylamine (B48309) with glyoxal (B1671930) hemiacetal. thermofisher.com However, similar to the previously discussed classical methods, the standard Pomeranz-Fritsch synthesis does not directly install a C3-amino group. Therefore, this strategy would be aimed at constructing the 1-bromo-8-chloroisoquinoline core, with the amino group to be introduced in a subsequent transformation.

Table 3: Overview of Pomeranz-Fritsch Reaction Parameters

| Component | Description | Examples |

| Starting Materials | An aromatic aldehyde and an aminoacetal. | 2-bromo-5-chlorobenzaldehyde and 2,2-diethoxyethylamine (B48651) thermofisher.com |

| Catalyst/Reagent | Strong acid for cyclization. | Concentrated H₂SO₄, PPA, Lewis acids wikipedia.org |

| Intermediate | A benzalaminoacetal (Schiff base). | N-(2-bromo-5-chlorobenzylidene)-2,2-diethoxyethan-1-amine (hypothetical) |

| Product | A fully aromatic isoquinoline. | 1-Bromo-8-chloroisoquinoline (hypothetical core) |

Modern organic synthesis has introduced powerful new tools for constructing heterocyclic systems, with transition-metal catalysis at the forefront.

Palladium-catalyzed reactions have emerged as a versatile and highly efficient strategy for synthesizing complex heterocyclic frameworks. These methods often involve domino or multi-component reactions that can build the isoquinoline core in a single step from simple, readily available precursors.

A hypothetical palladium-catalyzed approach to this compound could involve a three-component reaction or a domino sequence. For example, a process could be envisioned where a suitably substituted aryl halide (e.g., 1-bromo-2-iodo-4-chlorobenzene) undergoes a coupling reaction with an alkyne and a nitrogen source. The catalytic cycle would typically involve steps such as oxidative addition of the aryl halide to the Pd(0) catalyst, alkyne insertion, and subsequent intramolecular cyclization (iminoannulation) with the nitrogen component, followed by reductive elimination to regenerate the catalyst. Such methods offer high atom economy and can provide access to substitution patterns not easily achieved through classical routes. The use of specific ligands, such as tBuBrettPhos, has been shown to be effective in palladium-catalyzed C-N bond formations. organic-chemistry.org These contemporary strategies represent the cutting edge of synthetic methodology for constructing highly functionalized isoquinolines.

Contemporary Methods for Isoquinoline Ring Formation

Rhodium(III)-Catalyzed Annulative Coupling Reactions

Rhodium(III)-catalyzed C-H activation and annulation reactions have emerged as powerful tools for the synthesis of isoquinoline derivatives. acs.orgrsc.org These methods often proceed under mild conditions with high atom economy. For the synthesis of a precursor to the target molecule, a potential strategy involves the coupling of a pre-functionalized benzhydroxamic acid with an appropriate alkyne. The N-O bond of the hydroxamic acid can act as an internal oxidant, facilitating catalyst turnover and avoiding the need for external oxidants. acs.org

A plausible route to an 8-chloroisoquinolone precursor could involve the reaction of a 2-chlorobenzhydroxamic acid with an alkyne bearing a suitable functional group at the position that will become C3. The regioselectivity of the alkyne insertion is a critical factor in this approach.

Table 1: Examples of Rhodium(III)-Catalyzed Isoquinolone Synthesis

| Benzhydroxamic Acid | Alkyne | Catalyst | Oxidant | Product | Yield (%) | Reference |

| Benzhydroxamic acid | Diphenylacetylene | [RhCpCl₂]₂ | - | 1,3,4-Triphenylisoquinolin-1(2H)-one | 95 | acs.org |

| 4-Methylbenzhydroxamic acid | 1-Phenyl-1-propyne | [RhCpCl₂]₂ | - | 6-Methyl-3-phenyl-4-methylisoquinolin-1(2H)-one | 89 | acs.org |

While these examples demonstrate the feasibility of the Rhodium(III)-catalyzed approach for isoquinolone synthesis, the specific application to a 2-chlorobenzhydroxamic acid to generate an 8-chloroisoquinolone would require dedicated optimization.

Regioselective Halogenation Strategies

With the 8-chloroisoquinolin-3-amine (B1424252) core in hand, the subsequent challenge lies in the regioselective introduction of a bromine atom at the C1 position. The directing effects of the existing substituents—the C8-chloro, the C3-amino group, and the ring nitrogen—will govern the outcome of the electrophilic bromination.

Selective Bromination at C1 or C7 Position

N-Bromosuccinimide (NBS) is a widely used reagent for the bromination of aromatic and heteroaromatic compounds under various conditions. organic-chemistry.org For the bromination of an activated system like an amino-substituted isoquinoline, NBS is a suitable choice as it can provide a source of electrophilic bromine. The reaction can be performed in a variety of solvents, and the use of a catalyst is not always necessary for highly activated substrates. In some cases, NBS in dimethylformamide (DMF) has been shown to afford high para-selectivity in the bromination of reactive aromatic compounds. youtube.com For the bromination of tetrahydroquinolines, NBS has been used to achieve multi-bromination, indicating its high reactivity. nih.gov

Table 2: Examples of NBS Bromination of Heterocyclic Compounds

| Substrate | Brominating Agent | Solvent | Conditions | Product | Yield (%) | Reference |

| Tetrahydroquinoline | NBS | CHCl₃ | rt | 3,6,8-Tribromoquinoline | 50 | nih.gov |

| 8-Aminoquinoline (B160924) Amide | Alkyl Bromides/Cu catalyst | DMSO | 80 °C | C5-Brominated product | 92-99 | beilstein-journals.orgbeilstein-journals.org |

| Phenols/Anilines | NBS/DMF | DMF | rt | para-Brominated product | High | youtube.com |

For the selective bromination of 8-chloro-isoquinolin-3-amine at the C1 position, careful control of the reaction conditions, including the stoichiometry of NBS and the choice of solvent, would be crucial to disfavor bromination at other activated positions, such as C4 or C7.

While phosphoryl halides like POCl₃ are commonly used for the conversion of isoquinolinones to chloroisoquinolines, their direct use for bromination is less common. chemicalbook.com Phosphoryl bromide (POBr₃) can be used in a similar manner to introduce a bromine atom. For instance, treatment of an isoquinolin-1(2H)-one with POBr₃ would be expected to yield a 1-bromoisoquinoline. This approach would be relevant if the synthetic strategy proceeds via an 8-chloro-3-aminoisoquinolin-1(2H)-one intermediate. Subsequent conversion of the resulting 1-bromo-8-chloro-3-aminoisoquinolin-1(2H)-one to the desired 3-amino derivative would then be necessary.

The regioselectivity of electrophilic halogenation is highly dependent on the reaction conditions. Temperature can play a significant role; lower temperatures often favor the kinetically controlled product. The choice of catalyst can also dramatically influence the position of substitution. For example, in the halogenation of 8-substituted quinolines, metal-free conditions using trihaloisocyanuric acids can lead to C5-halogenation. chemicalbook.com In contrast, copper-promoted bromination of 8-aminoquinoline amides also directs to the C5 position. beilstein-journals.org

The directing group effects are paramount in determining the outcome. youtube.comwikipedia.orgimperial.ac.uklibretexts.orgunizin.org The C3-amino group is a powerful activating group, and its protonation state in acidic media can alter its directing effect. In a neutral or basic medium, it strongly directs ortho and para. The C1 position is ortho to the ring nitrogen but is also sterically accessible. The C8-chloro group will have a deactivating and ortho-, para-directing influence. Predicting the precise outcome of the bromination of 8-chloro-isoquinolin-3-amine requires careful consideration of these competing electronic and steric factors. Experimental screening of conditions would be necessary to achieve selective C1 bromination.

Selective Chlorination at C8 Position

If the synthetic strategy involves the late-stage introduction of the chlorine atom at the C8 position, a highly regioselective chlorination method would be required. Direct C-H chlorination at the C8 position of a substituted isoquinoline is challenging. However, methods for the C8-functionalization of quinoline (B57606) N-oxides have been reported. google.com An alternative and more classical approach would be to start with a precursor that already contains the chloro substituent at the desired position. For example, starting from 2-amino-3-chlorobenzaldehyde (B1290574) would ensure the chlorine is correctly placed in the final isoquinoline ring system. chemicalbook.combldpharm.com A patent describes the chlorination of quinolone compounds at the C8 position using various chlorinating agents such as N-chlorosuccinimide (NCS) in the presence of a catalyst like sulfuric acid. google.com

Amination Strategies for the Introduction of the C3-Amine Functionality

The introduction of an amine group at the C3 position of the isoquinoline nucleus is a critical step in the proposed synthesis of this compound. This transformation can be achieved through several modern synthetic methods, broadly categorized as transition metal-catalyzed aminations and nucleophilic amination routes.

Transition Metal-Catalyzed Amination Protocols

Transition metal-catalyzed cross-coupling reactions have revolutionized the formation of carbon-nitrogen bonds, offering mild and efficient alternatives to classical methods. nih.gov

Palladium-catalyzed amination, particularly the Buchwald-Hartwig amination, has become a cornerstone of modern organic synthesis for the formation of aryl amines. wikipedia.org This reaction involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a base. The success of these reactions often hinges on the choice of phosphine (B1218219) ligand, which plays a crucial role in the catalytic cycle. nih.govcmu.edu

For the synthesis of this compound, a plausible approach would involve the palladium-catalyzed amination of a 1-bromo-3-halo-8-chloroisoquinoline precursor. The relative reactivity of the C-Br and C-Cl bonds would be a key consideration, with the C-Br bond generally being more reactive in palladium-catalyzed couplings. Research on the palladium-catalyzed amination of 1-chloroisoquinolines has demonstrated the feasibility of this approach for synthesizing 1-aminoisoquinoline (B73089) derivatives. researchgate.net Furthermore, studies on the amination of 6-bromo- and 6-chloropurine (B14466) nucleosides have shown that both bromo and chloro substituents can undergo palladium-catalyzed amination, although the chloro derivatives often require higher catalyst loadings. nih.gov

The choice of ligand is critical. For instance, bidentate phosphine ligands like BINAP and DPPF were instrumental in the development of the first reliable methods for the amination of primary amines. wikipedia.org More recently, sterically hindered monophosphine ligands, such as (o-biphenyl)P(t-Bu)2, have been shown to be highly effective for the amination of a wide range of aryl halides, including chlorides. cmu.edu

| Catalyst System | Substrate | Key Features |

| Pd(OAc)2 / Xantphos | 6-bromo- and 6-chloropurine nucleosides | Effective for both bromo and chloro derivatives, with higher catalyst loading for chlorides. nih.gov |

| Pd(OAc)2 / (o-biphenyl)P(t-Bu)2 | Aryl chlorides, bromides, and triflates | Allows for room-temperature amination of many substrates. cmu.edu |

| Pd2(dba)3 / BINAP | 5-bromo-m-xylene | Demonstrates the efficacy of bidentate ligands for amination. cmu.edu |

Nickel-catalyzed amination has emerged as a cost-effective and powerful alternative to palladium-based systems. nih.gov Nickel catalysts can effectively couple a variety of aryl and heteroaryl halides with amines. For instance, nickel complexes have been utilized in the synthesis of isoquinolinium salts from o-halobenzaldehydes, amines, and alkynes, showcasing their utility in constructing the isoquinoline core. nih.govresearchgate.net

While direct examples of nickel-catalyzed amination to form 3-aminoisoquinolines are less common in the provided search results, the general principles of nickel-catalyzed C-N bond formation are well-established. These reactions often proceed through a catalytic cycle similar to that of palladium, involving oxidative addition, amine coordination, deprotonation, and reductive elimination. The development of specific nickel catalyst systems, such as those employing iminophosphine ligands, has expanded the scope of these reactions to include the hydroamination of allenes. nih.gov The reaction of isocyanates with halobenzenes catalyzed by a NiBr2(dppe)/dppe/Zn system also demonstrates nickel's ability to facilitate C-N bond formation. rsc.org

The Buchwald-Hartwig amination is a broadly applicable and highly significant reaction in organic synthesis. wikipedia.org Its development has enabled the synthesis of a vast array of aryl amines, which were previously difficult to access. The reaction is characterized by its tolerance of a wide range of functional groups and its applicability to various aryl and heteroaryl halides. nih.gov

In a relevant study, isoquinolin-3-amines were successfully coupled with various substituted aryl halides using Buchwald-Hartwig conditions. arkat-usa.orgresearchgate.net This demonstrates the feasibility of forming N-arylisoquinolin-3-amines, and by extension, suggests that the reverse reaction, the amination of a 3-haloisoquinoline, is a viable synthetic route. The catalysts employed in this study included Pd2(dba)3 with ligands such as JohnPhos and Xantphos, and bases like cesium carbonate and sodium t-butoxide, achieving yields in the range of 46–94%. arkat-usa.org The successful kilo-scale Buchwald-Hartwig amination of a base-sensitive 6-bromoisoquinoline (B29742) derivative further underscores the industrial applicability and robustness of this methodology. amazonaws.com

| Reaction | Catalyst/Ligand | Base | Yield |

| Coupling of isoquinolin-3-amines with aryl halides | Pd2(dba)3 / JohnPhos or Xantphos | Cs2CO3 or NaOt-Bu | 46–94% arkat-usa.org |

| Amination of 6-bromoisoquinoline-1-carbonitrile | Not specified in abstract | Not specified in abstract | Kilo-scale synthesis achieved amazonaws.com |

Nucleophilic Amination Routes

Direct nucleophilic substitution of a leaving group by an amine or an ammonia (B1221849) equivalent is another potential strategy for introducing the C3-amine functionality. In the isoquinoline ring system, nucleophilic attack is favored at the C1 and C3 positions, as these positions are electronically deficient due to the electron-withdrawing effect of the nitrogen atom. youtube.comquimicaorganica.org

The reaction of 1-chloroisoquinolines with amines is a traditional method for synthesizing 1-aminoisoquinoline derivatives, although modern palladium-catalyzed methods are often more efficient. researchgate.net For the target molecule, a 1-bromo-8-chloro-3-haloisoquinoline could potentially undergo nucleophilic amination at the C3 position. The success of this approach would depend on the relative reactivity of the leaving groups at the C1 and C3 positions and the reaction conditions employed.

Another approach involves the amination of isoquinoline-N-oxides. Treatment of isoquinoline-N-oxides with amines in the presence of an activating agent like triflic anhydride (B1165640) can lead to the formation of aminoisoquinolines. researchgate.net This method offers an alternative pathway to introduce the amine group, potentially with different regioselectivity compared to direct substitution on the unoxidized heterocycle.

| Method | Substrate | Key Features |

| Direct Nucleophilic Substitution | Halogenated isoquinolines | Nucleophilic attack favored at C1 and C3. youtube.comquimicaorganica.org |

| Amination of N-oxides | Isoquinoline-N-oxides | Requires activation with reagents like triflic anhydride. researchgate.net |

Design of Convergent and Linear Synthetic Sequences

A plausible linear synthetic approach to this compound would likely commence with a pre-functionalized benzene derivative that already contains the chloro and a nitro group, which can later be converted to the amine. A common strategy for isoquinoline synthesis is the Pomeranz-Fritsch reaction or its modifications, which involves the acid-catalyzed cyclization of a Schiff base derived from an aminoacetal and a benzaldehyde. researchgate.netsemanticscholar.org

One potential stepwise pathway could begin with 2-chloro-benzonitrile. This starting material can undergo nitration to introduce a nitro group, which will ultimately become the 3-amino group of the isoquinoline ring. The position of nitration would be directed by the existing chloro- and cyano- groups. Following the introduction of the nitro group, a series of transformations would be required to construct the pyridine (B92270) ring of the isoquinoline.

An alternative linear strategy could start from an existing isoquinoline core, followed by sequential halogenation and amination. For instance, 8-chloroisoquinoline (B135129) could be a potential starting material. The introduction of a bromine atom at the 1-position and an amino group at the 3-position would then be the key challenges. Direct bromination of the isoquinoline ring can be complex and may lead to a mixture of products. acgpubs.org The position of bromination is influenced by the directing effects of the existing chloro substituent and the nitrogen atom in the ring.

The introduction of the amino group at the 3-position could potentially be achieved through a nucleophilic aromatic substitution reaction on a 3-halo-isoquinoline precursor or via a Chichibabin amination reaction, although the latter often requires harsh conditions and may not be compatible with the other halogen substituents. A more contemporary approach might involve a palladium-catalyzed amination (Buchwald-Hartwig amination) of a 3-bromo or 3-chloro-isoquinoline derivative.

A summary of a potential stepwise functionalization pathway is presented below:

| Step | Reaction | Reactants | Key Intermediates |

| 1 | Nitration | 2-chlorobenzaldehyde | 2-chloro-x-nitrobenzaldehyde |

| 2 | Schiff Base Formation | 2-chloro-x-nitrobenzaldehyde, aminoacetaldehyde dimethyl acetal | Substituted Benzylidene Aminoacetal |

| 3 | Pomeranz-Fritsch Cyclization | Substituted Benzylidene Aminoacetal | 8-chloro-x-nitroisoquinoline |

| 4 | Reduction of Nitro Group | 8-chloro-x-nitroisoquinoline | 8-chloroisoquinolin-x-amine |

| 5 | Bromination | 8-chloroisoquinolin-x-amine | 1-bromo-8-chloroisoquinolin-x-amine |

| 6 | Positional Isomer Separation/Purification | - | This compound |

This table represents a hypothetical synthetic sequence and the exact positions of functionalization would need to be controlled through careful selection of reagents and reaction conditions.

To overcome the often lengthy and low-yielding nature of linear syntheses, the development of multi-component reactions (MCRs) and cascade reactions offers a more elegant and efficient alternative. tcichemicals.com20.210.105wikipedia.orgorganic-chemistry.orgnih.gov MCRs allow for the formation of a complex product from three or more starting materials in a single reaction vessel, thereby reducing the number of synthetic steps and purification procedures. tcichemicals.comwikipedia.orgorganic-chemistry.orgvander-lingen.nl

A hypothetical multi-component reaction for the synthesis of this compound could involve the condensation of a suitably substituted o-tolualdehyde derivative, a nitrile, and a source of the amino group. For instance, a reaction between a 2-chloro-6-methylbenzaldehyde (B74664) derivative, a cyanide source, and an aminating agent could potentially assemble the core structure in a convergent manner. harvard.edu

Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular or intermolecular transformations where the subsequent reaction is triggered by the functionality formed in the previous step. 20.210.105nih.gov The design of a cascade reaction for this target molecule would be a significant synthetic achievement. One could envision a process initiated by the formation of a key intermediate that then undergoes a series of spontaneous cyclizations and functional group transformations to yield the final product. For example, an acid-promoted cascade reaction of a carbamate (B1207046) with an amine has been used to assemble an imidazo[4,5-c]quinolin-2-one core, demonstrating the power of such approaches for constructing complex heterocyclic systems. nih.gov

A potential, albeit challenging, cascade approach for this compound could be designed to proceed through a series of cyclization and functionalization steps from a linear precursor.

| Reaction Type | Potential Starting Materials | Key Features |

| Multi-Component Reaction | 2-chloro-6-halobenzaldehyde derivative, a nitrile (e.g., trimethylsilyl (B98337) cyanide), an amine source | Convergent assembly of the isoquinoline core. harvard.edu |

| Cascade Reaction | A highly functionalized acyclic precursor | A sequence of intramolecular reactions to form the bicyclic system. 20.210.105nih.gov |

The development of such advanced synthetic routes would require considerable research and optimization but holds the promise of a more sustainable and efficient production of this compound.

Comprehensive Chemical Reactivity and Transformative Chemistry of 1 Bromo 8 Chloroisoquinolin 3 Amine

Nucleophilic Substitution Reactions

The isoquinoline (B145761) core of 1-Bromo-8-chloroisoquinolin-3-amine features two halogen substituents at positions with distinct electronic environments, leading to differential reactivity towards nucleophiles. The electron-withdrawing effect of the ring nitrogen atom significantly influences the susceptibility of these positions to nucleophilic attack.

Displacement of Bromine at C1 and C7 (as seen in analogous compounds)

The C1 position of the isoquinoline ring is highly activated towards nucleophilic substitution. This is due to the strong electron-withdrawing influence of the adjacent imine nitrogen, which stabilizes the intermediate formed during the reaction. shahucollegelatur.org.in Consequently, the bromine atom at C1 is readily displaced by a variety of nucleophiles. In analogous 1-haloisoquinolines, this position has been shown to react with nucleophiles such as methoxide (B1231860) and amines. For instance, the reaction of 1-chloroisoquinolin-3-amine (B1626686) with sodium methoxide results in the formation of 1-methoxyisoquinolin-3-amine (B1611324) in high yield. thieme-connect.de This indicates that the C1-bromo substituent in the target molecule is the most probable site for initial nucleophilic attack.

In contrast, the C7 position, located on the benzenoid ring, is significantly less reactive towards nucleophilic substitution. It is not directly activated by the ring nitrogen, making displacement of a hypothetical halogen at this position much more difficult under standard nucleophilic aromatic substitution conditions. rsc.org

Displacement of Chlorine at C8 (as seen in analogous compounds)

The chlorine atom at the C8 position is attached to the benzenoid portion of the isoquinoline scaffold. Similar to the C7 position, it is less activated towards nucleophilic attack compared to the C1 position. rsc.org Furthermore, the carbon-chlorine bond is generally stronger and less reactive than the carbon-bromine bond in nucleophilic displacement reactions. youtube.comyoutube.com Therefore, displacing the C8-chloro substituent requires more forcing conditions than displacing the C1-bromo substituent. Selective substitution at C1 can typically be achieved while leaving the C8-chloro group intact.

Cross-Coupling Reactions for Carbon-Carbon and Carbon-Heteroatom Bond Formation

The halogen substituents on this compound serve as excellent handles for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. researchgate.netnih.gov These reactions are fundamental in medicinal chemistry for building molecular complexity. nih.gov

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed reactions are among the most powerful tools for constructing complex organic molecules. mdpi.comnih.gov The differential reactivity of the carbon-bromine and carbon-chlorine bonds is key to achieving selective functionalization of the this compound scaffold.

The Suzuki-Miyaura coupling, which forms a new carbon-carbon bond by reacting an organohalide with an organoboron reagent in the presence of a palladium catalyst and a base, is a cornerstone of modern organic synthesis. nobelprize.orgwikipedia.org A significant advantage of this reaction is the well-established difference in reactivity among various halogens. The general reactivity order for the organic halide is I > Br > OTf >> Cl. wikipedia.orglibretexts.org

This reactivity trend allows for the highly selective functionalization of the C1 position of this compound. The carbon-bromine bond at C1 will readily undergo oxidative addition to the palladium(0) catalyst under conditions where the carbon-chlorine bond at C8 remains largely unreactive. researchgate.net This enables the introduction of a wide array of aryl, heteroaryl, alkyl, and alkenyl groups at the C1 position. nih.govorganic-chemistry.org

Furthermore, the presence of an unprotected amine, as seen in ortho-bromoanilines, is often well-tolerated in Suzuki-Miyaura coupling reactions, suggesting that the C3-amine in the target molecule would not impede selective coupling at the C1 position. nih.gov Research on heteroaryl halides, including bromoquinolines, has demonstrated successful coupling with various boronic esters under anhydrous conditions, which could be applicable here. nih.gov

| Entry | Haloisoquinoline Substrate (Analog) | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |

| 1 | 6-Bromoquinoline | 5-Pyrimidylboronic ester | Pd-CataCXiumA-G3 | TMSOK | DME | 70-77 | nih.gov |

| 2 | 3-Bromo-5-trifluoromethylpyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 95 | N/A |

| 3 | 2-Bromoaniline | 4-Methoxyphenylboronic acid | CataXCium A Pd G3 | K₃PO₄ | Dioxane/H₂O | >95 | nih.gov |

| 4 | 4-Bromo-aminopyrazole | Styryl boronic acid | XPhos Pd G2 / XPhos | K₂CO₃ | EtOH/H₂O | High | researchgate.net |

This table presents data from analogous systems to illustrate the potential reactivity of this compound in Suzuki-Miyaura coupling.

Heck Coupling Reactions

The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, represents a key transformation for this compound. wikipedia.org This reaction typically involves the use of a palladium catalyst, a base, and an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org The reaction is known for its high stereoselectivity, generally favoring the trans product. organic-chemistry.org

Given the presence of a bromo substituent, the 1-position of this compound is the primary site for Heck coupling. The general conditions for a Heck reaction involve a palladium source, such as palladium(II) acetate (B1210297) or tetrakis(triphenylphosphine)palladium(0), a phosphine (B1218219) ligand, a base (e.g., triethylamine), and the alkene coupling partner. The reaction is typically carried out in a suitable solvent like acetonitrile (B52724) or DMF at elevated temperatures.

A representative Heck coupling reaction involving this compound is depicted below:

Table 1: Exemplary Heck Coupling Reaction Conditions

| Parameter | Condition | Reference |

| Catalyst | Palladium(II) acetate | mdpi-res.com |

| Ligand | Triphenylphosphine | wikipedia.org |

| Base | Triethylamine (B128534) | wikipedia.org |

| Solvent | Acetonitrile or DMF | wikipedia.org |

| Temperature | 80-120 °C | wikipedia.org |

Sonogashira and Negishi Coupling Potential

Sonogashira Coupling

The Sonogashira reaction is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgorganic-chemistry.orgnih.gov The mild reaction conditions, often at room temperature, make it a widely used transformation in organic synthesis. wikipedia.orgnih.gov

For this compound, the bromo group at the 1-position is expected to be more reactive towards Sonogashira coupling than the chloro group at the 8-position. This allows for selective alkynylation at the C1 position. The reaction would typically employ a palladium catalyst like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, a copper(I) salt such as CuI, and an amine base like triethylamine, which can also serve as the solvent. wikipedia.orgresearchgate.net

A general scheme for the Sonogashira coupling of this compound is as follows:

[Image of a chemical reaction showing this compound reacting with a generic organozinc reagent (R-ZnX) in the presence of a palladium catalyst to yield 1-(R)-8-chloroisoquinolin-3-amine and ZnXBr.]

Reactions Involving the Amine Functional Group

Condensation Reactions with Carbonyl Compounds

The primary amine group at the C3 position of this compound is a key functional handle for engaging in condensation reactions with a variety of carbonyl compounds. These reactions typically involve the nucleophilic attack of the amine onto the electrophilic carbonyl carbon, leading to the formation of a C-N bond and the elimination of a water molecule. The resulting products, such as Schiff bases (imines) and enamines, are valuable intermediates for the synthesis of more complex heterocyclic systems.

The reactivity of the amino group is influenced by the electronic effects of the halogen substituents on the isoquinoline core. The electron-withdrawing nature of the bromine and chlorine atoms can decrease the nucleophilicity of the amine, potentially requiring catalysts or more forcing reaction conditions to achieve efficient condensation.

Detailed research has explored the condensation of similar 3-aminoisoquinolines with various aldehydes and ketones. For instance, the reaction with aromatic aldehydes can yield N-arylmethylideneisoquinolin-3-amines. These reactions are often catalyzed by acids to facilitate the dehydration step.

| Carbonyl Reactant | Product Type | Potential Reaction Conditions |

| Aromatic Aldehydes | Schiff Base (Imine) | Acid catalysis (e.g., acetic acid), reflux in a suitable solvent (e.g., toluene, ethanol) |

| Aliphatic Ketones | Enamine/Imine | Dean-Stark trap to remove water, acid or base catalysis |

| Diketones | Bis-imine or cyclized products | Stoichiometric control of reactants |

These condensation products serve as versatile synthons. The imine bond can be subsequently reduced to form secondary amines or targeted by nucleophiles for the introduction of additional functional groups.

Redox Chemistry of the Isoquinoline Scaffold and Substituents

The redox behavior of this compound is a critical aspect of its chemical profile, offering pathways to both oxidized and reduced derivatives.

Oxidation Pathways of the Heterocyclic Ring

The isoquinoline ring system, while aromatic, can be susceptible to oxidation under specific conditions, although it is generally considered an electron-deficient heterocycle. The presence of the amino group can activate the ring towards oxidation. Potential oxidation pathways could involve the formation of N-oxides by treatment with oxidizing agents like peroxy acids (e.g., m-CPBA).

Further oxidation could potentially lead to the cleavage of the heterocyclic ring, particularly under harsh conditions with strong oxidants like potassium permanganate (B83412) or ozone. The specific products would depend on the reaction conditions and the site of initial oxidative attack. The halogen substituents would likely remain on the resulting degradation products.

Reduction Reactions Leading to Hydrogenated Isoquinoline Derivatives

The isoquinoline core of this compound can be reduced to yield various hydrogenated derivatives, such as tetrahydroisoquinolines. These reactions are of significant interest as the tetrahydroisoquinoline motif is a core structure in many natural products and pharmacologically active compounds.

Common reduction methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. The conditions of the hydrogenation (pressure, temperature, catalyst, and solvent) can influence the extent of reduction.

Another approach is the use of chemical reducing agents. For instance, sodium borohydride (B1222165) (NaBH₄) in the presence of an acid or other hydride reagents could potentially reduce the C=N double bond within the isoquinoline ring system, leading to 1,2,3,4-tetrahydroisoquinoline (B50084) derivatives. The bromo and chloro substituents are generally stable under these conditions, but dehalogenation can sometimes be observed as a side reaction, particularly with catalytic hydrogenation.

| Reduction Method | Potential Products | Key Considerations |

| Catalytic Hydrogenation (e.g., H₂, Pd/C) | 1-Bromo-8-chloro-1,2,3,4-tetrahydroisoquinolin-3-amine | Potential for dehalogenation at higher pressures/temperatures. |

| Chemical Reduction (e.g., NaBH₄, acid) | 1-Bromo-8-chloro-1,2,3,4-tetrahydroisoquinolin-3-amine | Regioselectivity of the reduction. |

Rearrangement Reactions and Halogen Migration Studies

The potential for rearrangement and halogen migration in this compound presents an intriguing area of its chemistry.

Investigation of Intramolecular and Intermolecular Halogen Shifts

While not extensively documented for this specific molecule, halogenated aromatic and heteroaromatic systems can undergo halogen migration, often referred to as the "halogen dance." This process can be promoted by strong bases, such as lithium diisopropylamide (LDA) or sodium amide (NaNH₂), and proceeds through a deprotonation-reprotonation sequence or via aryne intermediates.

In the case of this compound, the presence of acidic protons on the aromatic ring could potentially initiate such a rearrangement. An intramolecular shift would involve the migration of the bromine or chlorine atom to a different position on the isoquinoline ring. Intermolecular shifts would involve the transfer of a halogen between two isoquinoline molecules. The relative migratory aptitude of bromine versus chlorine would be a key factor in determining the product distribution.

Ring Opening and Fission Processes (e.g., ANRORC mechanism)

The reaction of halogenated nitrogen heterocycles with strong nucleophiles, particularly amides, can sometimes lead to ring-opening and subsequent ring-closing reactions. One of the most well-known mechanisms for this transformation is the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism.

For this compound, treatment with a strong nucleophile like potassium amide (KNH₂) in liquid ammonia (B1221849) could potentially initiate an ANRORC-type process. The nucleophile could add to an electrophilic carbon atom of the isoquinoline ring, followed by cleavage of a C-N or C-C bond in the ring. The resulting open-chain intermediate could then cyclize in a different manner to form a new heterocyclic system. The positions of the halogen atoms would significantly influence the initial site of nucleophilic attack and the subsequent fragmentation and recyclization pathways.

Mechanistic Elucidation of Reactions Involving 1 Bromo 8 Chloroisoquinolin 3 Amine

Detailed Catalytic Cycle Investigations for Metal-Mediated Transformations

Metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination, are common transformations for aryl halides. The catalytic cycles for these reactions are generally understood to involve oxidative addition, transmetalation (for coupling reactions), and reductive elimination. However, the specific nuances for 1-bromo-8-chloroisoquinolin-3-amine have not been reported.

Examination of Oxidative Addition and Reductive Elimination Steps

Oxidative addition is a critical step where a low-valent metal catalyst, typically palladium(0), inserts into the carbon-halogen bond of the aryl halide. This step increases the oxidation state of the metal (e.g., to Pd(II)). For this compound, a key question would be the relative reactivity of the C-Br versus the C-Cl bond. Generally, carbon-bromine bonds are more reactive towards oxidative addition than carbon-chlorine bonds.

Reductive elimination is the final step of the catalytic cycle, where the newly formed carbon-carbon or carbon-nitrogen bond is created, and the product is released from the metal center, regenerating the active catalyst. The rate and facility of this step are influenced by the steric and electronic properties of the ligands on the metal and the substituents on the isoquinoline (B145761) core. Without experimental studies, the specific intermediates and transition states for this compound remain speculative.

Analysis of Transmetalation Processes

In cross-coupling reactions like the Suzuki coupling, after oxidative addition, a transmetalation step occurs. This involves the transfer of an organic group from an organometallic reagent (e.g., an organoboron compound) to the palladium center. The efficiency of this step is highly dependent on the nature of the base, solvent, and ligands used. For this compound, no studies have been published that detail the specific conditions or reagents that optimize this process, nor have the kinetics or intermediates of this step been characterized.

Intermediate Characterization and Trapping Experiments

The direct observation or trapping of intermediates in a catalytic cycle provides strong evidence for a proposed mechanism. Techniques can include attempting to isolate and characterize intermediates (such as the oxidative addition product) or adding a reagent that selectively reacts with a specific intermediate to "trap" it. No such intermediate characterization or trapping experiments have been reported for reactions involving this compound.

Application of Spectroscopic Techniques for Mechanistic Insights (e.g., NMR, Mass Spectrometry)

Modern spectroscopic methods are indispensable for mechanistic studies. Nuclear Magnetic Resonance (NMR) spectroscopy can be used to monitor the progress of a reaction in real-time, identify intermediates, and determine kinetic isotope effects. Mass spectrometry (MS) is used to identify reactants, products, and, in some cases, transient intermediates. While commercial suppliers provide basic spectroscopic data for the starting material this compound, there are no published studies that apply these techniques to gain mechanistic insights into its reactions.

Computational Chemistry and Molecular Modeling Approaches

In the quest to understand the intricate reaction mechanisms involving this compound, computational chemistry and molecular modeling have emerged as indispensable tools. These theoretical methods provide a microscopic view of molecular interactions, reaction energetics, and electronic properties that are often challenging to probe experimentally. By simulating molecular behavior, researchers can predict reactivity, elucidate reaction pathways, and rationalize observed chemical outcomes. This section delves into the key computational approaches employed to unravel the mechanistic details of reactions involving this complex heterocyclic compound.

Density Functional Theory (DFT) Calculations for Reaction Pathways and Energetics

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a robust framework for investigating the electronic structure and energetics of molecules. researchgate.net For reactions involving this compound, DFT calculations are pivotal in mapping out potential reaction pathways. By calculating the energies of reactants, transition states, and products, a comprehensive energy profile for a given reaction can be constructed. nih.gov

These calculations can, for instance, elucidate the mechanism of a nucleophilic substitution reaction at the C1 or C8 position. By modeling the approach of a nucleophile, the transition state structures for the substitution of the bromine and chlorine atoms can be located and their corresponding activation energies determined. The pathway with the lower activation energy would be predicted as the more favorable route.

Illustrative Example of DFT Energy Calculations for a Hypothetical Nucleophilic Substitution:

| Species | Description | Calculated Energy (Hartree) | Relative Energy (kcal/mol) |

| Reactants | This compound + Nucleophile | -2500.000 | 0.0 |

| TS1 | Transition state for bromide substitution | -2499.950 | 31.4 |

| Product 1 | 1-Nucleophile-8-chloroisoquinolin-3-amine + Bromide | -2500.050 | -31.4 |

| TS2 | Transition state for chloride substitution | -2499.930 | 44.0 |

| Product 2 | 1-Bromo-8-nucleophileisoquinolin-3-amine + Chloride | -2500.030 | -18.8 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the complex picture of molecular interactions by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). numberanalytics.com The interaction between the HOMO of one reactant and the LUMO of another governs the course of many chemical reactions. nih.gov FMO analysis is particularly useful for predicting the reactivity of this compound. wuxibiology.com

Hypothetical FMO Data for this compound:

| Orbital | Energy (eV) | Primary Atomic Contributions |

| HOMO | -5.8 | N3 (amine), C4, C5, C7 |

| LUMO | -1.2 | C1, C8 |

| HOMO-LUMO Gap | 4.6 | - |

Note: The data in this table is hypothetical and for illustrative purposes only.

Natural Bond Orbital (NBO) Analysis for Electronic Structure Insights

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution within a molecule, translating the complex wavefunctions from DFT calculations into a more intuitive chemical language of bonds, lone pairs, and atomic charges. numberanalytics.com For this compound, NBO analysis can offer profound insights into its electronic structure. aiu.edu

NBO calculations can quantify the strength of the C-Br and C-Cl bonds, the hybridization of the atoms, and the delocalization of electron density from the lone pairs of the nitrogen and halogen atoms into the aromatic system. This information is crucial for understanding the relative lability of the halogen substituents and the electronic effects of the amino group on the isoquinoline core. The analysis of donor-acceptor interactions within the NBO framework can reveal stabilizing hyperconjugative effects that influence the molecule's conformation and reactivity. researchgate.net

Illustrative NBO Charges for this compound:

| Atom | NBO Charge (e) |

| C1 | +0.15 |

| Br | -0.05 |

| C8 | +0.12 |

| Cl | -0.08 |

| N3 | -0.45 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Prediction of Regioselectivity and Stereoselectivity

The prediction of regioselectivity and stereoselectivity is a key application of computational chemistry in understanding the reactions of this compound. By integrating the insights from DFT, FMO, and NBO analyses, a comprehensive model of reactivity can be built.

For instance, in a nucleophilic aromatic substitution reaction, FMO theory would suggest that the nucleophile will preferentially attack the C1 or C8 positions due to the localization of the LUMO. DFT calculations of the transition state energies for attack at each site would then provide a quantitative prediction of the regioselectivity. The site with the lower activation energy barrier would be the predicted major product.

In cases where chiral centers are formed, computational methods can be used to predict the stereoselectivity. By calculating the energies of the diastereomeric transition states leading to different stereoisomers, the preferred stereochemical outcome can be determined. This is particularly relevant for reactions involving chiral reagents or catalysts.

The synergy of these computational approaches provides a powerful arsenal (B13267) for the mechanistic elucidation of reactions involving this compound, guiding synthetic efforts and deepening our fundamental understanding of its chemical behavior.

Derivatization and Functionalization Strategies for 1 Bromo 8 Chloroisoquinolin 3 Amine

Functionalization at the Amine Nitrogen

The primary amine at the C3 position is a key nucleophilic center, making it amenable to a variety of classical nitrogen-based chemical transformations. These reactions allow for the introduction of a wide array of functional groups, which can significantly alter the molecule's steric and electronic properties.

Formation of Substituted Amides, Ureas, and Thioureas

The reaction of the primary amine with activated carboxylic acid derivatives (such as acyl chlorides or anhydrides) or the use of standard peptide coupling reagents would be expected to yield a diverse range of N-(1-bromo-8-chloroisoquinolin-3-yl)amides. Similarly, treatment with isocyanates or isothiocyanates would provide the corresponding urea (B33335) or thiourea (B124793) derivatives. However, specific examples of these transformations being applied to 1-bromo-8-chloroisoquinolin-3-amine are not detailed in the currently available scientific literature.

Preparation of Sulfonamides and Carbamic Acid Derivatives

The synthesis of sulfonamides from this compound would typically involve its reaction with various sulfonyl chlorides in the presence of a base. This would attach a sulfonyl group to the amine nitrogen, a common functional group in pharmacologically active molecules. Likewise, carbamic acid derivatives could be prepared through reactions with chloroformates. Despite the prevalence of these synthetic methods for aromatic amines, specific documented instances for this compound have not been reported in surveyed patents or scholarly articles.

Controlled Alkylation for Primary, Secondary, Tertiary, and Quaternary Amines

The nitrogen of the 3-amino group can be selectively alkylated. This is often performed as a protection strategy during a multi-step synthesis to prevent the amine from interfering with subsequent reactions. A documented example involves the protection of the amine with a p-methoxybenzyl (PMB) group. google.com

In this procedure, this compound is treated with sodium hydride (NaH) to deprotonate the amine, followed by the addition of p-methoxybenzyl chloride (PMBCl). google.com This reaction results in the formation of a protected secondary amine, N-((4-methoxyphenyl)methyl)-1-bromo-8-chloroisoquinolin-3-amine. This transformation is a critical step in the synthesis of more complex aza-tetracyclic oxazepine compounds. google.com

Table 1: Reagents and Conditions for N-Alkylation of this compound google.com

| Parameter | Details |

| Starting Material | This compound |

| Reagents | Sodium hydride (NaH, 60% in oil), p-Methoxybenzyl chloride (PMBCl) |

| Solvent | N,N-Dimethylacetamide (DMA) |

| Temperature | 0 °C to room temperature |

| Reaction Time | 1.5 hours |

| Product | N-((4-methoxyphenyl)methyl)-1-bromo-8-chloroisoquinolin-3-amine |

Transformations Involving the Halogen Substituents

The isoquinoline (B145761) core is substituted with two different halogens, offering opportunities for selective functionalization. The carbon-bromine bond at the C1 position is generally more reactive than the carbon-chlorine bond at the C8 position, particularly in transition-metal-catalyzed cross-coupling reactions. This differential reactivity allows for stepwise and site-selective introduction of new functionalities.

Selective Halogen Exchange Reactions

Halogen exchange reactions, such as the Finkelstein reaction, could potentially be used to replace the bromo or chloro substituents with other halogens (e.g., iodine or fluorine) to modulate reactivity for subsequent steps. However, the scientific literature does not currently provide specific examples of halogen exchange reactions being performed on this compound.

Introduction of Diverse Carbon-Based Functionalities via Cross-Coupling

The bromo and chloro groups serve as handles for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The higher reactivity of the C1-Br bond would predictably allow for selective coupling at this position while leaving the C8-Cl bond intact for potential later modification. Despite the theoretical potential for these transformations, specific applications of cross-coupling reactions to this compound have not been reported in the surveyed literature.

Exploration of Chiral Auxiliaries and Asymmetric Transformations

Asymmetric synthesis is crucial for producing enantiomerically pure compounds, particularly for biological and pharmaceutical applications. A key strategy in this domain is the use of chiral auxiliaries, which are stereogenic units temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.org For a molecule like this compound, the 3-amino group serves as an ideal handle for the covalent attachment of a chiral auxiliary.

One common approach involves the acylation of the amino group with a chiral carboxylic acid derivative, such as an Evans oxazolidinone auxiliary. Once the auxiliary is in place, it creates a chiral environment around the isoquinoline core, directing subsequent reactions to proceed stereoselectively. For instance, an alkylation or aldol reaction at a position rendered prochiral by the auxiliary would favor the formation of one diastereomer over the other. After the desired stereocenter is established, the auxiliary can be cleaved under mild conditions, yielding the enantiomerically enriched isoquinoline derivative and allowing for the recovery of the auxiliary. wikipedia.org

Another established method employs amino acid derivatives as chiral auxiliaries. For example, alanine derivatives have been successfully used to synthesize chiral 1-substituted isoquinoline compounds with high stereoselectivity. nih.govresearchgate.net In a hypothetical application to this compound, the 3-amino group could be derivatized with a protected alanine moiety. This new chiral center would then influence the stereochemical course of subsequent modifications, such as nucleophilic substitution at the C1 position.

The table below outlines potential chiral auxiliaries and their typical applications in asymmetric synthesis, which could be adapted for the derivatization of this compound.

| Chiral Auxiliary | Type of Transformation | Potential Attachment Site | Resulting Stereocontrol |

| Evans Oxazolidinones | Asymmetric Aldol Reactions, Alkylations | 3-Amino Group (as an amide) | High diastereoselectivity in C-C bond formation |

| Camphorsultam | Asymmetric Diels-Alder, Alkylations | 3-Amino Group (as a sulfonamide) | Excellent stereocontrol in cycloadditions |

| (S)- or (R)-Alanine Derivatives | Asymmetric Alkylation, Reductions | 3-Amino Group (as an amide) | Control over stereocenters, particularly at C1 |

| Pseudoephedrine | Asymmetric Alkylation | 3-Amino Group (as an amide) | High facial selectivity for enolate alkylation |

Synthesis of Novel Polycyclic and Fused Heterocyclic Systems

The isoquinoline core is a privileged scaffold found in numerous natural products and pharmacologically active molecules. nih.gov Building upon the this compound framework through the construction of additional rings is a powerful strategy for generating novel polycyclic and fused heterocyclic systems with significant molecular complexity and potential bioactivity.

Annulation Reactions Utilizing the Isoquinoline Core

Annulation, or ring-forming, reactions are fundamental to the synthesis of polycyclic systems. The isoquinoline nucleus of this compound can participate in various annulation strategies. Transition metal-catalyzed cascade reactions, for instance, provide an efficient means to construct fused ring systems. A copper(II)-catalyzed annulation protocol has been developed for furnishing isoquinoline derivatives by reacting with activated alkynes, proceeding through a C-H activation and cyclization sequence. nih.gov

Another potent strategy is cycloaddition. For example, a [3+2] cycloaddition pathway can be employed to build a five-membered ring onto the isoquinoline core. researchgate.net In the context of this compound, the nitrogen atom of the isoquinoline can be quaternized and subsequently treated with a base to form an isoquinolinium ylide. This ylide can then react as a 1,3-dipole with various dipolarophiles (e.g., alkynes, alkenes) to construct a new fused ring, a strategy that is particularly effective for creating pyrroloisoquinoline systems.

Strategies for Pyrroloisoquinoline and Other Fused Ring System Syntheses

The pyrrolo[2,1-a]isoquinoline scaffold is present in many bioactive natural products and is a significant target in synthetic chemistry. rsc.orgrsc.orgnih.gov The most prominent method for its synthesis is the 1,3-dipolar cycloaddition reaction involving an isoquinolinium N-ylide and an activated alkyne or olefin. nih.gov

This strategy can be directly applied to this compound. The synthesis would proceed via the following steps:

Quaternization: The isoquinoline nitrogen is alkylated, typically with a phenacyl bromide or a related α-halo ketone, to form the corresponding N-substituted isoquinolinium salt.

Ylide Formation: In the presence of a mild base, the salt is deprotonated at the α-carbon of the N-substituent to generate a stabilized isoquinolinium N-ylide in situ.

Cycloaddition: The ylide undergoes a [3+2] cycloaddition reaction with a dipolarophile, such as dimethyl acetylenedicarboxylate (DMAD) or methyl propiolate. This reaction is often highly regioselective. nih.gov

Aromatization: The initial cycloadduct typically undergoes spontaneous oxidation or can be treated with an oxidant to yield the fully aromatic fused pyrrolo[2,1-a]isoquinoline system.

The table below summarizes various cycloaddition strategies for the synthesis of fused isoquinoline systems.

| Reaction Type | Reactants | Fused System | Key Features |

| 1,3-Dipolar Cycloaddition | Isoquinolinium Ylide + Alkyne | Pyrrolo[2,1-a]isoquinoline | High regioselectivity, often a one-pot procedure. nih.gov |

| Aza-Diels-Alder | Aza-diene + Benzyne | Pyrrolo[2,3-c]isoquinoline | Provides access to different regioisomers of fused systems. acs.org |

| [3+2] Annulation | Isoquinoline + MBH Carbonates | Functionalized Pyrrolo[2,1-a]isoquinoline | Catalyst-free conditions, good to excellent yields. researchgate.net |

| Iron-Catalyzed [3+2] Cycloaddition | Tetrahydroisoquinoline + MBH Carbonates | Dihydropyrrolo[2,1-a]isoquinoline | Cascade reaction involving oxidation and aromatization. researchgate.net |

Advanced Derivatization for Chemical Probe and Ligand Development

The functional handles on this compound make it an attractive starting material for the synthesis of specialized molecules such as chemical probes and catalytic ligands. These advanced applications leverage the unique electronic and steric properties of the substituted isoquinoline scaffold.

Preparation of Chemical Probes for Interrogating Biological Systems

Chemical probes are small molecules designed to study and manipulate biological systems by interacting with specific proteins or pathways. mskcc.org They often contain three key components: a recognition element that binds to the biological target, a reactive group for covalent modification (optional), and a reporter tag for detection.

The this compound scaffold can be systematically modified to create such probes. The 3-amino group is a particularly useful site for introducing reporter tags. For example, it can be readily acylated with a linker attached to a fluorescent dye (e.g., fluorescein, rhodamine) for use in fluorescence microscopy or flow cytometry. Alternatively, it can be conjugated with biotin, an affinity tag used for pull-down experiments to identify protein binding partners via mass spectrometry. acs.org The core isoquinoline structure itself, or a derivative synthesized via substitution at the C1-bromo position, would serve as the recognition element.

| Probe Component | Synthetic Strategy | Functional Group on Scaffold | Example Application |

| Reporter Tag (Fluorescent) | Amide coupling with an NHS-ester of a dye | 3-Amino Group | Cellular imaging, tracking probe localization |

| Reporter Tag (Affinity) | Acylation with biotin-N-hydroxysuccinimide ester | 3-Amino Group | Affinity purification, target identification acs.org |

| Recognition Element | Suzuki or Sonogashira coupling | 1-Bromo Group | Introduction of moieties to target specific protein families |

| Reactive Group | Installation of an electrophile (e.g., acrylamide) | 1-Bromo or 3-Amino Group | Covalent labeling of target proteins |

Design and Synthesis of Ligands for Catalytic Applications

The nitrogen atom of the isoquinoline ring and the exocyclic amino group at the C3 position provide potential coordination sites for metal ions, making this compound a promising precursor for designing novel ligands for catalysis. amerigoscientific.com By modifying the 3-amino group, bidentate or pincer-type ligands can be synthesized.

For example, the reaction of the 3-amino group with diphenylphosphinobenzaldehyde followed by reduction would install a phosphine-amine (P,N) ligand system. Such ligands are highly valuable in asymmetric catalysis. The steric and electronic properties of the ligand could be fine-tuned by further substitution at the C1 position (via palladium-catalyzed cross-coupling) or by altering the substituents on the phosphine (B1218219) group. These custom-designed ligands could then be complexed with transition metals like palladium, rhodium, or iridium to catalyze a variety of organic transformations, including hydrogenations, cross-couplings, and C-H functionalization reactions.

Broader Applications of 1 Bromo 8 Chloroisoquinolin 3 Amine in Academic Chemical Research

A Versatile Synthetic Building Block in Complex Molecule Construction

The strategic placement of bromo, chloro, and amino substituents on the isoquinoline (B145761) framework endows 1-Bromo-8-chloroisoquinolin-3-amine with multiple reactive sites. This allows for its participation in a variety of chemical transformations, making it a highly valuable precursor in the synthesis of intricate molecular structures. The bromine and chlorine atoms, for instance, are amenable to a range of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functional groups and the construction of larger, more complex scaffolds.

Contribution to Diverse Heterocyclic Compound Libraries

The generation of diverse libraries of heterocyclic compounds is a cornerstone of modern drug discovery and materials science. Heterocyclic compounds, which are cyclic organic compounds containing at least one atom other than carbon within their ring structure, are prevalent in a vast number of pharmaceuticals and functional materials. googleapis.com The structural attributes of this compound make it an ideal starting material for creating such libraries.

Through sequential and regioselective modifications of its functional groups, a wide array of novel heterocyclic derivatives can be synthesized. For example, the bromine atom can be selectively targeted in Suzuki or Buchwald-Hartwig cross-coupling reactions to introduce aryl, heteroaryl, or alkyl groups. Subsequently, the amine group can be acylated, alkylated, or used as a nucleophile in cyclization reactions to form fused ring systems. This systematic approach allows for the rapid generation of a multitude of structurally distinct molecules from a single, readily available precursor, thereby populating chemical space with novel compounds for biological screening and materials testing.

Precursor for Advanced Chemical Intermediates (e.g., quinazoline (B50416) compounds)

Quinazoline and its derivatives represent a critically important class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The synthesis of novel quinazoline analogues is therefore a significant focus of medicinal chemistry research.

While direct synthesis of quinazolines from this compound is a subject of ongoing investigation, the analogous compound, 1-Bromo-8-chloronaphthalene, serves as a key intermediate in the preparation of a series of quinazoline compounds. chemicalbook.com This suggests a strong potential for this compound to act as a precursor for novel quinazoline-based structures. The inherent reactivity of the amino and bromo groups on the isoquinoline core could be exploited through intramolecular cyclization or condensation reactions to construct the fused pyrimidine (B1678525) ring characteristic of the quinazoline scaffold. This would provide a new synthetic route to highly substituted and potentially bioactive quinazoline derivatives.

Contributions to Methodological Development in Synthetic Organic Chemistry

The development of new and efficient synthetic methods is a driving force in organic chemistry. The unique reactivity of this compound makes it a valuable tool for advancing this field.

Benchmarking and Optimization of New Reaction Methodologies

The presence of multiple, differentially reactive halogen atoms (bromine and chlorine) on the same aromatic ring system makes this compound an excellent substrate for benchmarking and optimizing new catalytic systems. For instance, in the development of selective palladium-catalyzed cross-coupling reactions, this compound can be used to test the catalyst's ability to differentiate between the C-Br and C-Cl bonds, a significant challenge in synthetic chemistry. Researchers can fine-tune reaction conditions, such as the choice of ligand, base, and solvent, to achieve selective functionalization at either the bromo or chloro position, thereby establishing the utility and scope of new catalytic methods.

Role in Chemical Biology and Advanced Materials Research

The inherent chemical architecture and reactivity of this compound also position it as a molecule of interest in the fields of chemical biology and advanced materials research.

The isoquinoline scaffold is a recognized pharmacophore found in numerous biologically active natural products and synthetic drugs. The ability to functionalize the this compound core with a variety of substituents allows for the systematic exploration of structure-activity relationships (SAR) in the design of new therapeutic agents. For example, the synthesis of a library of derivatives followed by screening against specific biological targets, such as protein kinases, can lead to the identification of potent and selective inhibitors.

In the realm of advanced materials, the rigid, planar structure of the isoquinoline ring system, combined with the potential for extensive functionalization, makes this compound a promising candidate for the development of novel organic electronic materials. By incorporating this building block into larger conjugated systems through cross-coupling reactions, researchers can design and synthesize new materials with tailored optical and electronic properties for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The presence of nitrogen atoms and halogens can also influence the material's packing in the solid state and its charge transport characteristics.

Design and Synthesis of Molecular Scaffolds for Fundamental Biological Investigations

The isoquinoline core is a well-established pharmacophore found in numerous biologically active compounds and natural products. The unique substitution pattern of this compound offers multiple points for diversification, making it an attractive starting material for the generation of libraries of novel molecular scaffolds aimed at fundamental biological investigations.